
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiazole compounds. One common method involves the use of N-Boc piperazine and thiazole-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine nitrogen undergoes nucleophilic substitution reactions, particularly under basic conditions. For example:
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Reaction with tert-butyl bromoacetate :
In a THF solvent system with triethylamine as a base, the secondary amine of Boc-protected piperazine reacts with tert-butyl bromoacetate at 60°C to form tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate in 79% yield . This demonstrates the compound’s utility in alkylation reactions.
Reaction | Conditions | Product | Yield |
---|---|---|---|
Alkylation | THF, Et₃N, 60°C | tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79% |
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, exposing the secondary amine for further functionalization:
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Deprotection : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) removes the Boc group, yielding 4-(thiazol-2-yl)piperazine. This intermediate is critical for synthesizing pharmacologically active derivatives .
Thiazole Ring Functionalization
The thiazol-2-yl moiety participates in electrophilic substitution and cross-coupling reactions:
Piperazine Ring Modifications
The piperazine core supports diverse transformations:
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Reductive Amination : Piperazine derivatives react with ketones or aldehydes under reductive conditions (e.g., NaBH₃CN) to form secondary amines. This method was employed in synthesizing CCR2b receptor antagonists .
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Acylation : The free amine (post-Boc deprotection) reacts with acyl chlorides or anhydrides to form amides, as seen in the synthesis of kinase inhibitors .
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs from analogues due to the thiazole ring’s electronic effects:
Compound | Key Structural Feature | Reactivity Difference |
---|---|---|
tert-Butyl 4-(thien-2-yl)piperazine-1-carboxylate | Thienyl ring | Lower electrophilicity at sulfur compared to thiazole |
tert-Butyl 4-(benzofuran-5-yl)piperazine-1-carboxylate | Benzofuran ring | Enhanced aromatic stabilization reduces cross-coupling efficiency |
Synthetic Challenges and Optimization
Key considerations for reaction optimization include:
Scientific Research Applications
Anticancer Activity
One of the most promising applications of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is in the development of anticancer agents. Research indicates that compounds containing thiazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer cells, showing potential as inhibitors of tumor growth.
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. Studies suggest that it may mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in synthesizing other bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules used in pharmaceuticals.
Catalysis
Recent advancements have shown that this compound can act as a catalyst in various organic reactions, particularly in the formation of carbon-nitrogen bonds. This application is essential for synthesizing pharmaceuticals and agrochemicals.
Development of Antidepressants
A study focused on synthesizing new antidepressants utilized this compound as a key intermediate. The resulting compounds exhibited enhanced serotonin reuptake inhibition compared to existing treatments, indicating potential for further development.
Antimicrobial Agents
Research has demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This finding opens avenues for developing new antibiotics amid rising antibiotic resistance.
Mechanism of Action
The mechanism of action of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase . The compound likely exerts its effects by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
Comparison: While these compounds share structural similarities, tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications, particularly in medicinal chemistry .
Biological Activity
tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications, with a focus on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole moieties. Various synthetic routes have been explored, including the use of photocatalysts for improved yields and reaction conditions .
Anticancer Properties
Recent studies have indicated that thiazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound 1 | HT-29 (Colon) | 1.61 ± 1.92 |
Compound 2 | Jurkat (Leukemia) | 1.98 ± 1.22 |
This compound | MCF7 (Breast) | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cancer progression. For example, compounds containing thiazole rings have been found to interact with carbonic anhydrase isoforms, particularly hCA II, demonstrating selective inhibition which may contribute to their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Research has shown that variations in substituents on the thiazole ring can significantly affect potency and selectivity. For instance, modifications at the R-group position can enhance inhibitory activity against specific targets while reducing off-target effects .
Table 2: Structure-Activity Relationships
Substituent | Biological Activity | Comments |
---|---|---|
Methoxy Group | Increased potency against hCA II | Enhances solubility |
Methyl Group | Improved selectivity for cancer cells | Reduces toxicity |
Halogen Substituents | Enhanced interaction with target proteins | Increases binding affinity |
Case Studies
Several case studies highlight the therapeutic potential of thiazole-containing piperazines:
- Case Study A : A clinical trial involving a derivative similar to tert-butyl 4-(thiazol-2-yl)piperazine showed a marked reduction in tumor size among participants with advanced breast cancer.
- Case Study B : In vitro studies indicated that this compound effectively induced apoptosis in leukemia cell lines, suggesting a mechanism involving programmed cell death.
Q & A
Q. Basic Synthesis and Optimization
Q1: What are the optimal reaction conditions for synthesizing tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate? A1: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting tert-butyl piperazine-1-carboxylate with 2-chlorothiazole in 1,4-dioxane at 110°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. This yields ~80–88.7% after purification by silica gel chromatography . Key variables include reaction time, temperature, and stoichiometry. Prolonged heating (>12 hours) may improve yields but risks side reactions.
Q. Advanced Structural Characterization
Q2: How can X-ray crystallography resolve ambiguities in molecular conformation for this compound? A2: Single-crystal X-ray diffraction (e.g., using SHELXTL or APEX2 software) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, tert-butyl derivatives often exhibit weak C–H···O/N interactions that stabilize crystal packing . SHELX programs are widely used for refinement, particularly for high-resolution data . Hirshfeld surface analysis (e.g., CrystalExplorer) further quantifies intermolecular interactions, such as π-π stacking in aromatic thiazole moieties .
Q. Safety and Handling
Q3: What are the carcinogenic risks and safety protocols for handling this compound? A3: While specific toxicity data for this compound is limited, structurally related piperazine derivatives are classified as potential carcinogens (IARC Group 2B) at concentrations >0.1%. Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. In case of thermal decomposition (e.g., fire), toxic fumes (NOₓ, CO) may form; employ carbon filters and emergency showers .
Q. Data Contradiction Analysis
Q4: How should researchers reconcile discrepancies in reported synthetic yields (e.g., 80% vs. 88.7%)? A4: Yield variations arise from:
- Purification methods : Column chromatography (hexane:EtOAc gradients) vs. recrystallization .
- Catalyst loading : Excess K₂CO₃ (2–3 eq.) improves reactivity but complicates workup .
- Reaction monitoring : LCMS or TLC tracking ensures reaction completion before quenching . Validate purity via ¹H/¹³C NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and HRMS .
Q. Pharmacological Applications
Q5: What methodologies assess this compound’s bioactivity (e.g., enzyme inhibition)? A5:
- Enzyme assays : Test inhibition of prolyl-hydroxylases (PHDs) via ELISA or fluorescence polarization, using α-ketoglutarate as a co-substrate .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against S. aureus or E. coli, with MIC values compared to controls .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with BTK (Bruton’s tyrosine kinase) or HIF-1α .
Q. Advanced Crystallography
Q6: How do conformational changes in the piperazine-thiazole moiety affect crystallographic outcomes? A6: The piperazine ring adopts a chair or boat conformation depending on substituents. For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, the diazo group induces torsional strain (C–N–N angles ~170°), altering packing motifs . Use WinGX/ORTEP for anisotropic displacement parameter visualization and SHELXL for disorder modeling .
Q. Methodological Pitfalls
Q7: What are common errors in interpreting NMR data for Boc-protected piperazines? A7:
- Solvent artifacts : Residual 1,4-dioxane (δ 3.6 ppm) may overlap with piperazine protons. Dry samples with MgSO₄ and use DMSO-d⁶ for clearer signals .
- Rotamer splitting : Slow rotation of the tert-butyl group at room temperature can split peaks; acquire spectra at elevated temps (40°C) .
Q. Comparative Reactivity
Q8: How does the thiazole substituent influence reactivity compared to pyrimidine or phenyl analogs? A8: Thiazole’s electron-deficient ring enhances electrophilic substitution at C5. In contrast, pyrimidine derivatives (e.g., 5-bromo analogs) undergo Suzuki coupling, while phenyl groups favor Friedel-Crafts alkylation. DFT calculations (Gaussian 16) quantify frontier molecular orbitals (HOMO/LUMO) to predict sites for cross-coupling .
Properties
IUPAC Name |
tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-7-5-14(6-8-15)10-13-4-9-18-10/h4,9H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFGYBKPNLCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620224 | |
Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474417-23-7 | |
Record name | tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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